E-Selectin Inhibition: 3′-Sialyl-Lewis-a IC50 = 220 μM vs. sLex IC50 = 750 μM
In a direct competitive binding assay using E-selectin-IgG fusion protein and immobilized BSA-neoglycoproteins containing sLex or sLea, solution-phase 3′-Sialyl-Lewis-a tetrasaccharide blocked binding with an IC50 of 220 ± 20 μM, whereas sLex tetrasaccharide required a concentration of 750 ± 20 μM to achieve 50% inhibition [1]. Non-sialylated, non-fucosylated derivatives showed negligible activity up to 1 mM, confirming the requirement for both sialylation and fucosylation [1]. This 3.4-fold lower IC50 establishes sLea as the more potent minimal selectin ligand among the endogenous isomers.
| Evidence Dimension | E-selectin competitive binding inhibition (IC50) |
|---|---|
| Target Compound Data | 220 ± 20 μM |
| Comparator Or Baseline | sLex tetrasaccharide: 750 ± 20 μM |
| Quantified Difference | 3.4-fold lower IC50 for sLea; sLea is ~3.4× more potent |
| Conditions | E-selectin-IgG fusion protein; immobilized BSA-neoglycoproteins containing sLex or sLea; solution-phase tetrasaccharide competition; Ca²⁺-dependent |
Why This Matters
For researchers designing selectin inhibition experiments or developing anti-adhesion therapeutics, this 3.4-fold potency advantage reduces compound consumption and enhances assay sensitivity when sLea is selected over sLex.
- [1] Nelson RM, Dolich S, Aruffo A, Cecconi O, Bevilacqua MP. Higher-affinity oligosaccharide ligands for E-selectin. J Clin Invest. 1993;91(3):1157-1166. View Source
